2-(2-Bromophenyl)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(2-bromophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFCTLUZMPIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561326 | |
| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127813-37-0 | |
| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloral Hydrate and Hydroxylamine-Mediated Route
This method, derived from indole synthesis protocols, begins with the condensation of 2-bromoaniline and chloral hydrate in the presence of hydroxylamine hydrochloride. The reaction proceeds via the formation of N-(2-bromophenyl)-2-(hydroxyimino)acetamide , a key intermediate, which is subsequently reduced and functionalized to yield the target amidine hydrochloride.
Intermediate Synthesis
Reaction Conditions :
-
Step 1 : Chloral hydrate (30.2 mmol) and sodium sulfate (246 mmol) are dissolved in water (70 mL) at 35°C.
-
Step 2 : 2-Bromoaniline (27.6 mmol) in aqueous HCl is added, followed by hydroxylamine hydrochloride (87.8 mmol) in water.
-
Step 3 : The mixture is heated at 85°C for 3 hours, yielding N-(2-bromophenyl)-2-(hydroxyimino)acetamide (86% yield).
Critical Analysis :
The hydroxyimino group (–N–OH) in the intermediate serves as a precursor for further functionalization. Reduction using catalytic hydrogenation or sodium borohydride converts this group to a primary amine (–NH2), forming N-(2-bromophenyl)-2-aminoacetamide . Subsequent treatment with hydrochloric acid and ammonia under controlled conditions facilitates the conversion to the amidine hydrochloride via a Pinner-like mechanism.
Challenges and Optimizations
HMTA-Mediated Amination and Acylation Pathway
Adapted from patented processes for aminoethanone derivatives, this route emphasizes the use of HMTA to generate amino intermediates efficiently.
Key Synthetic Steps
Step 1: HMTA-Mediated Amination
-
Reactants : 1-(2-bromophenyl)-2-bromoethanone (analogous to the dimethoxyphenyl derivative in) and HMTA.
-
Solvent System : THF-water (3:1 v/v) at 35°C for 30 minutes.
-
Outcome : Rapid formation of 1-(2-bromophenyl)-2-aminoethanone hydrochloride (99% purity after acetone wash).
Step 2: Acylation and Functionalization
-
Reagents : Chloroacetyl chloride, sodium acetate in acetone-water.
-
Conditions : 0°C, pH 5, yielding 2-chloro-N-(1-(2-bromophenyl)-2-oxoethyl)acetamide .
-
Azidation and Reduction : Sodium azide introduces an azide group, followed by sodium borohydride reduction to form the primary amine and subsequent stannous chloride-mediated azide reduction to yield the amidine.
Table 1: Comparative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| HMTA Amination | THF-H2O, 35°C, 30 min | 86 | 99 | |
| Hydroxyimino Formation | H2O, 85°C, 3 h | 86 | 95 | |
| Acylation | Chloroacetyl chloride, 0°C, pH 5 | 92 | 98 |
Mechanistic Insights and Reaction Dynamics
Solvent Effects on Reaction Kinetics
The THF-water system in HMTA-mediated reactions accelerates amination by 80% compared to traditional solvents (e.g., dichloromethane), reducing reaction times from 24 hours to 30 minutes. This is attributed to improved solubility of HMTA and enhanced nucleophilic attack on the bromoethanone substrate.
Role of pH in Acylation
Maintaining pH 5 during chloroacetyl chloride addition prevents premature hydrolysis of the acyl chloride, ensuring high acylation efficiency (92% yield).
Scalability and Industrial Relevance
Large-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution Reactions: Products include substituted ethanimidamides with different functional groups.
Reduction Reactions: Products include reduced amines or other derivatives.
Oxidation Reactions: Products include oxidized ethanimidamides or corresponding oxides.
Scientific Research Applications
Chemistry: 2-(2-Bromophenyl)ethanimidamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of brominated ethanimidamides on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Ethanimidamide Derivatives
Key Findings and Analysis
This positional difference may influence binding interactions in biological systems. The 2,6-dichlorophenyl derivative (CAS: 175276-76-3) exhibits a significantly higher melting point (323–325°C) than other analogs, suggesting enhanced crystallinity and stability due to symmetrical halogen substitution.
Electronic Effects: The phenylthio group (CAS: 84544-86-5) introduces a sulfur atom, which is less electronegative than bromine or chlorine. This may increase lipophilicity and alter redox properties.
The indole-containing analog (C₁₀H₁₃N₃·HCl) shares structural motifs with bioactive alkaloids, suggesting possible neurological or antimicrobial applications.
Synthesis and Availability :
- Many analogs, including the target compound, are available in high purity (≥95%), facilitating their use in pharmaceutical research.
- The dichlorophenyl derivative’s synthesis (58–93% yield for similar compounds) underscores the efficiency of hydroxylamine-based routes for ethanimidamide derivatives.
Biological Activity
2-(2-Bromophenyl)ethanimidamide hydrochloride, with the molecular formula CHBrN·HCl and CAS number 127813-37-0, is an organic compound notable for its diverse biological activities and potential applications in pharmaceutical research. This compound is characterized by a bromine atom attached to the phenyl ring, which influences its reactivity and biological interactions.
The synthesis of this compound typically involves the reaction of 2-bromobenzonitrile with ethylenediamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually include the use of solvents like ethanol or methanol, often requiring heat to enhance the reaction efficiency .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances binding affinity, which can modulate the activity of these targets. This modulation is crucial in various cellular processes, potentially affecting signaling pathways involved in inflammation and immune responses .
Pharmacological Applications
Research indicates that this compound may serve as a valuable tool in studying various biological processes:
- Antagonistic Effects : Studies have shown that compounds similar to 2-(2-Bromophenyl)ethanimidamide can act as antagonists in calcium signaling pathways, particularly involving nicotinic acid adenine dinucleotide phosphate (NAADP). This signaling pathway is significant in conditions such as multiple sclerosis and cardiovascular diseases .
- Inhibition of T Cell Activation : In an experimental autoimmune encephalomyelitis (EAE) model, treatment with this compound resulted in a reduced activation of T cells, indicating its potential role in modulating autoimmune responses. The findings suggest that it could decrease symptoms associated with EAE by inhibiting T cell reactivation .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that while high concentrations (up to 500 μM) do not significantly affect resting T cells, the compound selectively impacts proliferating T cells, suggesting a targeted therapeutic approach .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated ethanimidamides:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2-Chlorophenyl)ethanimidamide hydrochloride | Structure | Moderate antagonistic effects |
| 2-(2-Fluorophenyl)ethanimidamide hydrochloride | Structure | Lower binding affinity |
| 2-(2-Iodophenyl)ethanimidamide hydrochloride | Structure | Enhanced reactivity but less specificity |
This table illustrates that the brominated variant exhibits unique properties due to its specific halogen substitution, which can influence both chemical reactivity and biological interaction profiles.
Case Studies
Several studies have explored the implications of using this compound in clinical settings:
- Multiple Sclerosis Research : In a controlled study involving EAE models, researchers noted that treatment with this compound led to a significant reduction in clinical symptoms and inflammatory cell infiltration in the central nervous system (CNS), underscoring its potential as a therapeutic agent for autoimmune diseases .
- Cardiovascular Applications : Investigations into the modulation of calcium signaling pathways have highlighted the compound's potential utility in treating cardiac arrhythmias by targeting NAADP-mediated signaling mechanisms .
Q & A
Q. Q1. What are the standard synthetic routes for 2-(2-Bromophenyl)ethanimidamide hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a brominated aryl precursor with ethanimidamide derivatives. Key steps include:
- Bromophenyl Precursor Preparation : Reacting 2-bromobenzaldehyde with hydroxylamine to form an oxime, followed by reduction to the amine intermediate.
- Ethanimidamide Coupling : Reacting the amine with cyanamide under acidic conditions to form the ethanimidamide backbone.
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) improves purity (>95%) .
- Yield Optimization : Continuous flow reactors can enhance reaction efficiency and reduce side products .
Q. Q2. How is this compound characterized structurally and quantitatively?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the bromophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) and ethanimidamide group (δ 2.5–3.5 ppm for methylene) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 249.535 (CHBrClN) .
- Elemental Analysis : Matches calculated values for C (38.50%), H (4.03%), N (11.23%) .
Q. Q3. What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store in desiccators under inert gas (argon/nitrogen) to prevent hydrolysis of the ethanimidamide group .
- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. Q4. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the ortho-position enables:
- Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with boronic acids to form biaryl derivatives (e.g., for drug discovery). Optimal conditions: Pd(PPh), NaCO, DMF/HO (80°C, 12 h) .
- Competing Pathways : Steric hindrance from the ortho-bromine may reduce reaction rates compared to para-substituted analogs. Kinetic studies using HPLC-MS track intermediate formation .
Q. Q5. What computational models predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding pockets. The bromophenyl group shows hydrophobic interactions with nonpolar residues, while the ethanimidamide moiety forms hydrogen bonds .
- QSAR Models : Hammett constants (σ = 0.39 for Br) correlate with electron-withdrawing effects, predicting enhanced inhibitory potency against oxidoreductases .
Q. Q6. How does this compound interact with cellular targets in neuropharmacology studies?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement experiments (e.g., H-labeled ligands for serotonin receptors) quantify IC values. The compound shows moderate affinity for 5-HT receptors (IC ~5 µM) .
- In Vivo Neuroprotection : Administered in rodent models of Parkinson’s disease (1–10 mg/kg, intraperitoneal). HPLC-ECD measures dopamine levels post-treatment to assess efficacy .
Data Contradictions and Resolution
Q. Q7. Discrepancies in reported enzyme inhibition values for ethanimidamide derivatives: How to resolve them?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., pH, cofactors). For example, conflicting IC values for NADPH oxidase inhibition may arise from differences in enzyme isoforms (NOX1 vs. NOX2) .
- Structural Analog Comparison : The bromophenyl derivative exhibits 2–3× lower potency than methoxy-substituted analogs due to reduced electron-donating capacity .
Comparative Studies
Q. Q8. How do structural analogs of this compound differ in pharmacokinetic properties?
Methodological Answer:
- LogP Analysis : The bromine substituent increases lipophilicity (LogP = 2.1) compared to chloro (LogP = 1.8) or methoxy (LogP = 1.2) analogs, enhancing blood-brain barrier permeability .
- Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) show t = 45 min, with CYP3A4-mediated N-dealkylation as the primary metabolic pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
